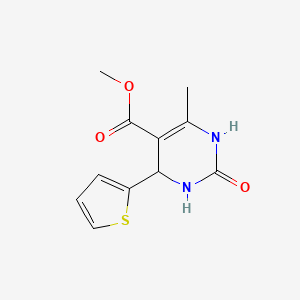

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a thiophene substituent at the C-4 position of the pyrimidine ring. DHPMs are structurally related to the Biginelli reaction products and have garnered attention for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties . The thiophene moiety in this compound may enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVORVWQLRXPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is a key enzyme in cancer progression, and DHPM derivatives are studied as TP inhibitors. The target compound exhibits moderate TP inhibitory activity with an IC50 of 47.1 µM . Comparisons with structurally similar analogs reveal:

- Key Findings: The thiophen-2-yl group confers better TP inhibition than bulkier substituents like 3,4-dimethoxyphenyl or 4-dimethylaminophenyl . The position of the thiophene substituent (2-yl vs. 3-yl) significantly impacts activity, with the 2-yl isomer showing superior potency (47.1 µM vs. 79.6 µM) .

Physicochemical Properties

Melting Points and Stability

The methyl ester group in the target compound influences its crystallinity and stability:

- Key Findings :

- Electron-withdrawing groups (e.g., perfluorophenyl) increase melting points due to enhanced intermolecular interactions .

- The ethyl ester analog of the target compound has a moderate melting point (207–209°C), suggesting the methyl ester may offer improved solubility without compromising stability .

Spectroscopic Features

- IR Data : The target compound’s ester carbonyl (C=O) stretch is expected near 1737–1742 cm⁻¹ , consistent with other DHPMs .

- NMR/HRMS : Analogous compounds like Methyl-4-(perfluorophenyl) show characteristic peaks for methyl (δ ~2.31 ppm) and methoxy (δ ~3.43 ppm) groups, which align with the target compound’s structure .

Antioxidant Potential

The oxo group in the target compound may reduce antioxidant efficacy compared to thioxo derivatives.

Antimicrobial and Antitubercular Activity

Triazole-hybridized DHPMs (e.g., compound 7d) show anti-tubercular activity, with IR spectra indicating functional group compatibility for hybridization . The thiophene ring in the target compound could serve as a scaffold for similar modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.